molecular formula C19H19ClF3N5O2S B403171 3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B403171
M. Wt: 473.9 g/mol
InChI Key: PBHMWEGGYPQUPJ-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19ClF3N5O2S and its molecular weight is 473.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of thromboembolic disorders. This article reviews its biological activity, including mechanisms of action, efficacy against various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may contribute to the compound's potency. The morpholinyl substituent is often associated with improved pharmacokinetic properties.

Table 1: Structural Features

FeatureDescription
Core StructurePyrazolo[1,5-a]pyrimidine
Substituents3-chloro, 4-morpholinyl propyl, 2-thienyl, trifluoromethyl
Molecular FormulaC16H18ClF3N4O
Molecular Weight390.79 g/mol

Research indicates that this compound acts primarily as an inhibitor of blood coagulation factor Xa , which plays a crucial role in the coagulation cascade. By inhibiting factor Xa, it may reduce thrombus formation and improve outcomes in conditions such as myocardial infarction and deep vein thrombosis .

Case Study: Antithrombotic Efficacy

In preclinical studies, this compound demonstrated significant antithrombotic activity. For instance, a study assessed its effectiveness in a rat model of venous thrombosis, showing a marked reduction in thrombus weight compared to controls. The results suggest that it could be a viable candidate for further development as an anticoagulant therapy.

Biological Activity Against Cancer

Emerging data also suggest that This compound exhibits anticancer properties. In vitro assays revealed that it possesses antiproliferative activity against several cancer cell lines, including breast and lung cancer cells.

Table 2: Antiproliferative Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)12.07Induction of apoptosis via G2/M arrest
A549 (Lung)8.50Inhibition of tubulin polymerization
HCT-116 (Colon)6.75Modulation of EGFR signaling

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the morpholinyl group significantly impact biological activity. For example, replacing the morpholine with other piperidine derivatives resulted in decreased potency, suggesting that the morpholine moiety is optimal for maintaining activity against target proteins .

Key Findings from SAR Studies

  • Morpholinyl Group: Essential for maintaining antithrombotic and anticancer activities.
  • Trifluoromethyl Substitution: Enhances lipophilicity and cellular uptake.
  • Thienyl Moiety: Contributes to increased cytotoxicity against tumor cells.

Properties

Molecular Formula

C19H19ClF3N5O2S

Molecular Weight

473.9 g/mol

IUPAC Name

3-chloro-N-(3-morpholin-4-ylpropyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H19ClF3N5O2S/c20-15-16(18(29)24-4-2-5-27-6-8-30-9-7-27)26-28-14(19(21,22)23)11-12(25-17(15)28)13-3-1-10-31-13/h1,3,10-11H,2,4-9H2,(H,24,29)

InChI Key

PBHMWEGGYPQUPJ-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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